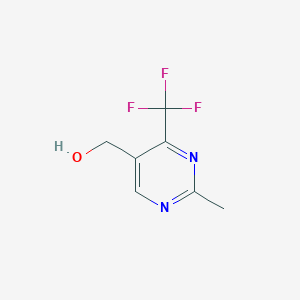

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Description

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 1260648-82-5) is a fluorinated pyrimidine derivative with the molecular formula C₇H₇F₃N₂O and a molecular weight of 192.14 g/mol. The compound features a pyrimidine core substituted with a methyl group at position 2, a trifluoromethyl group at position 4, and a hydroxymethyl group at position 3. This structural motif is significant in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and binding affinity, while the hydroxymethyl group offers a site for further functionalization .

Properties

IUPAC Name |

[2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-4-11-2-5(3-13)6(12-4)7(8,9)10/h2,13H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPUIAMWQGFOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857608 | |

| Record name | [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260648-82-5 | |

| Record name | [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol typically involves the reaction of pyrimidine derivatives with trifluoromethylating agents. One common method is the reaction of 2-methyl-4-(trifluoromethyl)pyrimidine with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)carboxylic acid.

Reduction: this compound.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

(a) (2-(Trifluoromethyl)pyrimidin-5-yl)methanol

- Molecular Formula : C₆H₅F₃N₂O

- Molecular Weight : 178.11 g/mol

- Key Differences: Lacks the methyl group at position 2, simplifying the structure.

- Synthesis : Prepared via borohydride reduction of corresponding esters, similar to methods in (LiBH₄ in THF) .

(b) Ethyl 4-methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylate

- Molecular Formula : C₂₂H₁₉F₃N₄O₂

- Molecular Weight : 428.41 g/mol

- Key Differences: Replaces the hydroxymethyl group with an ester moiety. The phenyl and trifluoromethylphenylamino groups enhance π-π stacking but reduce hydrophilicity.

- Application : Used in kinase inhibition studies due to its planar aromatic system .

Pyridine and Thiazole Derivatives

(a) (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol

- Molecular Formula: C₇H₄F₄NO

- Molecular Weight : 209.11 g/mol

- Key Differences: Pyridine ring instead of pyrimidine, with fluorine at position 3.

- Similarity Score : 0.83 (vs. target compound) .

(b) (4-(Trifluoromethyl)thiazol-2-yl)methanol

Complex Pharmacophores

(a) ACT-660602

- Molecular Formula : C₂₁H₂₀F₆N₈OS

- Molecular Weight : 546.50 g/mol

- Key Features : Incorporates a triazole-piperazine-thiazole-pyrimidine scaffold. The hydroxymethyl group is absent, but the trifluoromethylpyrimidine moiety is retained.

(b) Ligand 6Y4

- Molecular Formula : C₂₁H₂₂F₃N₅O₃S

- Molecular Weight : 481.49 g/mol

- Key Features : Contains a pyrrolo-pyrazol group fused to the pyrimidine ring. The hydroxymethyl group is preserved, but additional substituents (e.g., methylsulfonylphenyl) enhance protein binding.

- Relevance : Demonstrated in crystallographic studies as a kinase inhibitor .

Structural and Functional Comparison Table

Key Research Findings

Synthetic Flexibility : The hydroxymethyl group in the target compound allows for derivatization via esterification or oxidation, as seen in (LiBH₄ reduction of esters) .

Biological Activity : Trifluoromethylpyrimidine derivatives show enhanced binding to ATP pockets in kinases due to the CF₃ group’s electron-withdrawing effects .

Solubility Challenges : Pyrimidine-based analogs (e.g., target compound) exhibit lower aqueous solubility compared to pyridine derivatives (e.g., ’s compound), likely due to reduced hydrogen-bonding capacity .

Biological Activity

Overview

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a pyrimidine derivative with significant biological potential. Its structure includes a trifluoromethyl group and a hydroxymethyl group, which are crucial for its reactivity and interaction with biological targets. This compound has been investigated for various applications, including enzyme inhibition, medicinal chemistry, and as a building block in organic synthesis.

- Molecular Formula : C7H7F3N2O

- Molecular Weight : 192.14 g/mol

- Structure : The presence of both trifluoromethyl and hydroxymethyl groups enhances its lipophilicity and biological activity.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.

- Interaction with Biological Targets : The compound has been shown to interact with various molecular targets, making it a candidate for therapeutic applications.

In Vitro Studies

Research indicates that this compound exhibits promising biological activities:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific viral targets have yet to be conclusively identified.

- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation. Notably, it has shown selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating a favorable therapeutic window.

| Biological Activity | Observations |

|---|---|

| Antiviral | Potential activity; further studies required |

| Anticancer | Selective inhibition of cancer cells; IC50 values need further exploration |

Case Studies

- CDK9 Inhibition : Similar pyrimidine derivatives have been studied for their ability to inhibit cyclin-dependent kinase 9 (CDK9), which plays a critical role in regulating transcription and cell survival. The structure–activity relationship (SAR) analysis highlights the importance of specific substituents on the pyrimidine core for enhancing potency against CDK9 .

- Antibacterial Properties : Recent advances in pyrimidine-based drugs have demonstrated antibacterial activity against various strains, particularly Gram-positive bacteria. While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area .

Research Applications

The compound is not only valuable in medicinal chemistry but also serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in synthesizing more complex organic molecules, which can lead to the development of new pharmaceuticals.

- Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as fluorinated polymers.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| Hydroxymethylation | Formaldehyde, NaOH, 60°C | Introduce -CH2OH group | ~60-70% |

| Purification | Dichloromethane/methanol (20:1) | Isolate product | 42-95% |

What spectroscopic methods are recommended for characterizing this compound, and what structural features do they confirm?

Basic Research Question

- NMR Spectroscopy : Confirms substitution patterns (e.g., trifluoromethyl at C4, hydroxymethyl at C5). NMR detects the -CF group .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 481.491 matches CHFNOS) .

- X-ray Crystallography : Resolves chiral centers (e.g., R-configuration in related analogs) .

Q. Table 2: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 481.49 g/mol | |

| Chiral Centers | 1 (R-configuration in analogs) | |

| Aromatic Bonds | 17 (pyrimidine and thiazole rings) |

How do structural modifications at the 2- and 4-positions of the pyrimidine ring influence biological activity?

Advanced Research Question

Q. Table 3: Substituent Effects on Activity

| Substituent (Position) | Biological Impact | Example Application |

|---|---|---|

| -CF (C4) | Increased potency in kinase assays | Anticancer leads |

| -SCH (C2) | Enhanced electrophilic reactivity | Antimicrobial agents |

What strategies resolve contradictions between computational predictions and experimental reactivity data?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Refine docking poses using PDB structural data (e.g., 6Y4 ligand interactions) .

- Free Energy Perturbation (FEP) : Quantifies binding affinity discrepancies caused by trifluoromethyl steric effects .

What are the critical safety considerations when handling this compound?

Basic Research Question

- Storage : Keep at 2–8°C in inert atmospheres to prevent oxidation .

- Incompatibilities : Avoid strong acids/bases (risk of exothermic decomposition) .

How can solubility and stability be optimized for in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.